

TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile

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Compound of Interest

Compound Name: TRIA-662

Cat. No.: B1211872

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Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (Vitamin B3) with demonstrated anti-thrombotic and anti-inflammatory properties. This document provides an in-depth technical guide on the safety and toxicity profile of **TRIA-662**, drawing from available preclinical data. The information presented herein is intended to support further research and development of **TRIA-662** as a potential therapeutic agent. This review summarizes key findings from pivotal toxicity studies, outlines probable experimental methodologies based on established guidelines, and illustrates the compound's primary signaling pathways.

Toxicological Profile

The safety of **TRIA-662** has been evaluated in subchronic toxicity studies. The key findings from a 91-day oral toxicity study in rats provide the primary basis for its toxicological assessment.

Subchronic Oral Toxicity in Rats

A 91-day oral toxicity study in rats was conducted to evaluate the safety profile of **TRIA-662**. The European Food Safety Authority (EFSA) panel reviewed this study and identified a reference point for risk assessment.^[1]

Key Findings:

- **Epithelium Degeneration of the Non-Glandular Stomach:** At all dose levels tested, degeneration of the epithelium in the non-glandular region of the stomach was observed. However, this finding is considered to have low toxicological relevance to humans as the human stomach lacks a non-glandular equivalent.[\[1\]](#)[\[2\]](#)
- **Changes in Urine pH:** At higher doses of 500 and 1,000 mg/kg body weight (bw), changes in urine pH were noted.[\[1\]](#)[\[2\]](#)
- **Reference Point:** Due to the observed changes in urine pH at higher doses, the EFSA panel established a reference point of 250 mg/kg bw/day for **TRIA-662** in this rat study, as the adversity of this finding could not be entirely ruled out.

Table 1: Summary of Key Findings from the 91-Day Oral Toxicity Study of **TRIA-662** in Rats

Finding	Dose Levels with Observation	Toxicological Relevance to Humans	Reference Point (NOAEL/Reference Dose)
Epithelium Degeneration (Non-glandular stomach)	All dose levels	Low	Not established
Changes in Urine pH	500 and 1,000 mg/kg bw	Uncertain	250 mg/kg bw/day

Experimental Protocols

While the complete proprietary experimental protocols for the pivotal **TRIA-662** toxicity studies are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Probable Methodology for the 91-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This section outlines a probable experimental design for a 91-day repeated dose oral toxicity study, consistent with international standards.

Objective: To characterize the toxic effects of **TRIA-662** following 90 days of daily oral administration in a rodent species.

Test System:

- Species: Rat (e.g., Sprague-Dawley or Wistar strain)
- Sex: Both male and female animals
- Number of Animals: At least 10 animals per sex per group

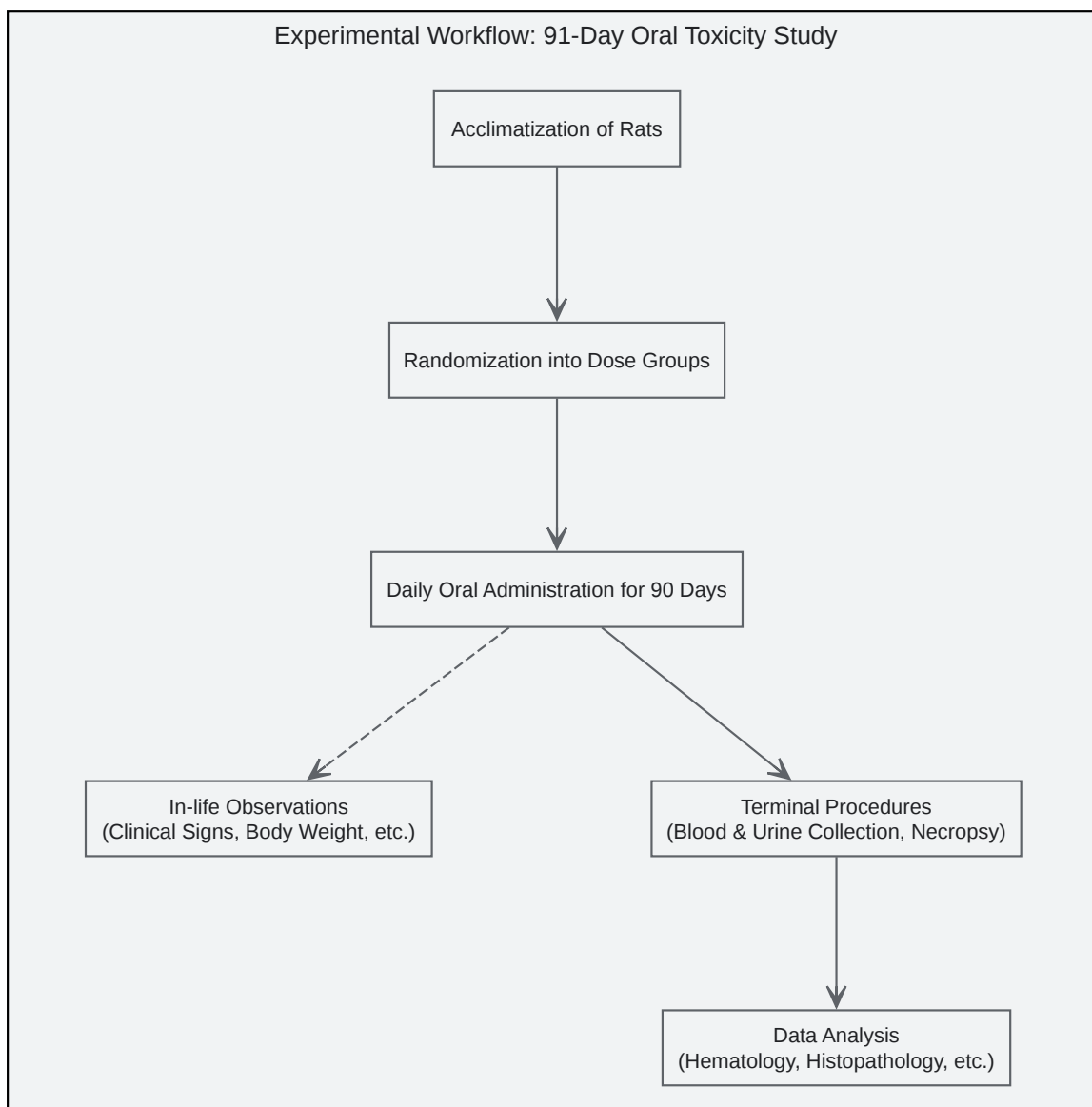
Administration of the Test Substance:

- Route: Oral (gavage, in feed, or in drinking water)
- Dose Levels: A control group and at least three dose levels of **TRIA-662**.
- Duration: Daily for 90 days.

Observations:

- Clinical Signs: Daily observations for signs of toxicity.
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters.
- Urinalysis: Urine samples collected at termination.
- Gross Necropsy: Macroscopic examination of all animals at the end of the study.
- Histopathology: Microscopic examination of organs and tissues.

Workflow Diagram:



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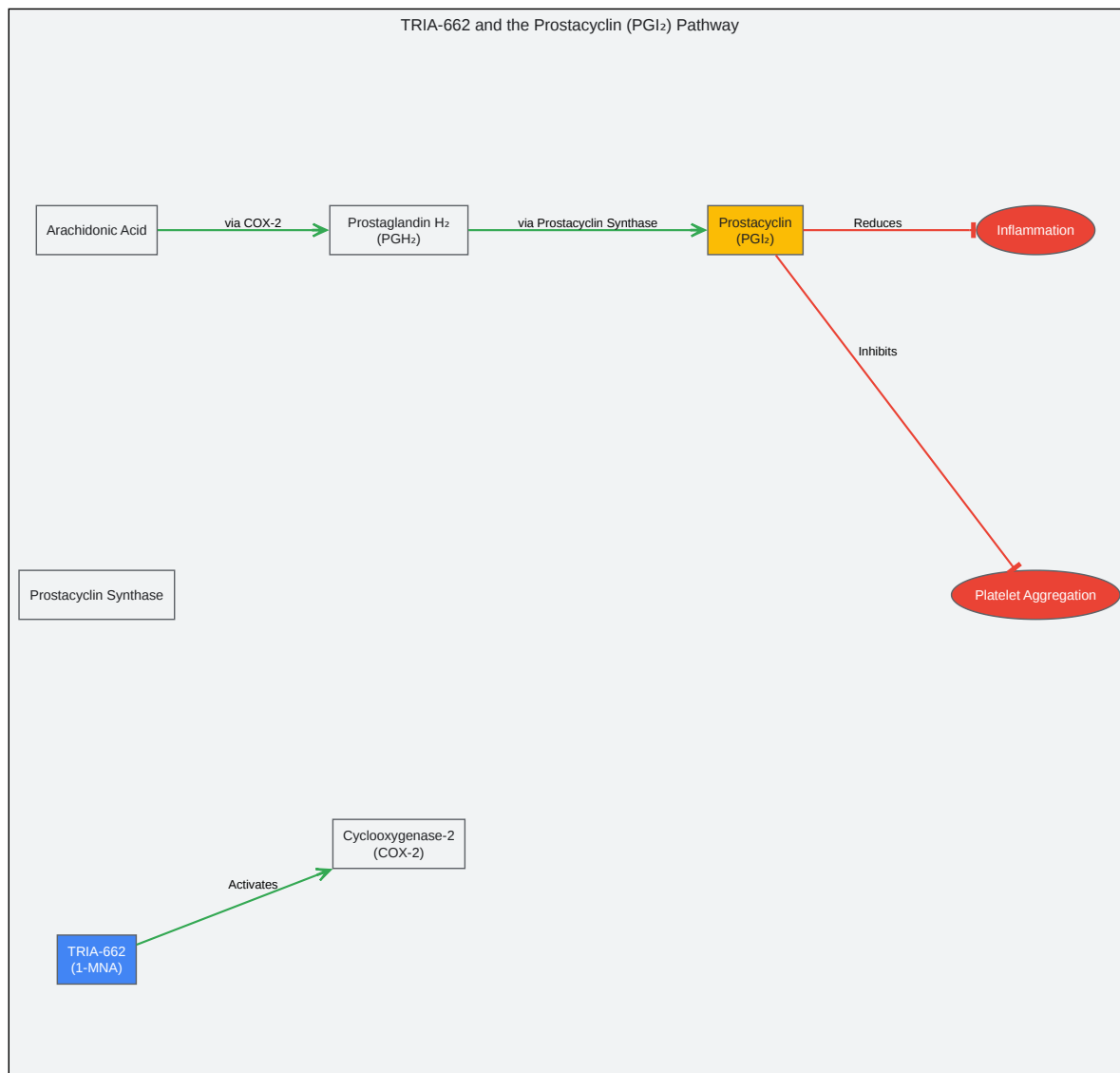
Caption: Probable workflow for a 91-day oral toxicity study of **TRIA-662** in rats.

Signaling Pathways

TRIA-662 exerts its biological effects through modulation of key signaling pathways involved in vascular homeostasis and inflammation.

Prostacyclin (PGI₂) Signaling Pathway

TRIA-662 is an endogenous activator of prostacyclin (PGI₂) synthesis. This pathway is central to its anti-thrombotic and anti-inflammatory actions.

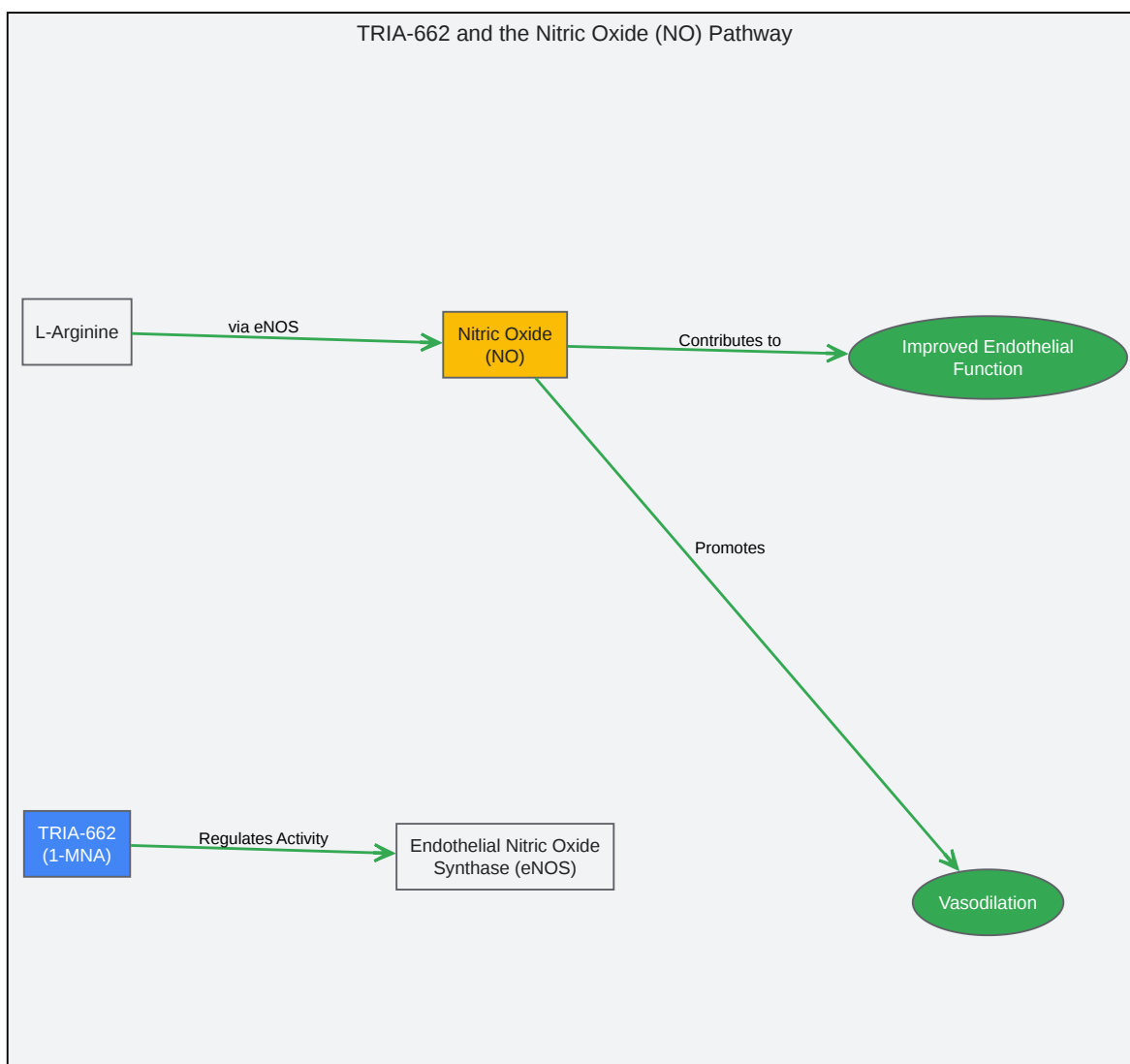


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Caption: **TRIA-662** activates the COX-2 enzyme, leading to increased PGI₂ production.

Nitric Oxide (NO) Signaling Pathway

TRIA-662 enhances the bioavailability of nitric oxide (NO) and modulates the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasoprotective effects.



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Caption: **TRIA-662** regulates eNOS activity, enhancing NO bioavailability.

Conclusion

Based on the available data, **TRIA-662** demonstrates a favorable preclinical safety profile. The primary finding in a 91-day rat oral toxicity study was epithelium degeneration in the non-glandular stomach, which is of low toxicological concern for humans. Changes in urine pH at high doses led to the establishment of a conservative reference point. The known mechanisms of action, involving the prostacyclin and nitric oxide pathways, provide a strong rationale for its therapeutic potential in cardiovascular and inflammatory conditions. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of **TRIA-662** in human populations.

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References

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